molecular formula C14H16N2O3 B8400149 ethyl 1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate

Cat. No. B8400149
M. Wt: 260.29 g/mol
InChI Key: PUOQSXUDNCRLCT-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To ethyl 1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate (1.81 g, 6.95 mmol) in THF (20 mL) at 0° C. was added lithium aluminum hydride (0.317 g, 8.34 mmol). The cold bath was removed. The reaction mixture was stirred for 5 hours, diluted with Et2O (50 mL) and Celite (5 g) was added to the reaction mixture. The mixture was cooled to 0° C. and sodium sulfate decahydrate was cautiously added to quench the reaction. The mixture was filtered and washed with EtOAc (100 mL). The solution was concentrated under reduced pressure to give the product (1.36 g).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0.317 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]2[C:12]([C:13](OCC)=[O:14])=[CH:11][CH:10]=[N:9]2)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]([CH2:13][OH:14])=[CH:11][CH:10]=[N:9]2)=[CH:18][CH:19]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC=C2C(=O)OCC)C=C1
Name
Quantity
0.317 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
diluted with Et2O (50 mL) and Celite (5 g)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
ADDITION
Type
ADDITION
Details
sodium sulfate decahydrate was cautiously added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with EtOAc (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.